An In-depth Technical Guide to the Mechanism of Action of YNT-185 Dihydrochloride
An In-depth Technical Guide to the Mechanism of Action of YNT-185 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
YNT-185 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] This technical guide delineates the mechanism of action of YNT-185, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the associated signaling pathways. The primary therapeutic potential of YNT-185 lies in its ability to mimic the action of the endogenous neuropeptide orexin, which is crucial for maintaining wakefulness.[3] Its deficiency is a primary cause of the sleep disorder narcolepsy.[2][3] YNT-185 has demonstrated efficacy in ameliorating symptoms in animal models of narcolepsy, providing a proof-of-concept for a mechanistic therapy for this debilitating condition.[4][5]
Core Mechanism of Action
YNT-185 functions as an orthosteric, full agonist for the OX2R.[6] It selectively binds to and activates the OX2R, a G protein-coupled receptor (GPCR), initiating downstream signaling cascades that promote wakefulness.[5][6] The selectivity for OX2R over the orexin type-1 receptor (OX1R) is a key characteristic of YNT-185, as OX2R signaling is considered particularly important for the stabilization of sleep/wake states.[4][6]
Quantitative Pharmacological Data
The potency and selectivity of YNT-185 have been quantified in vitro. The following table summarizes the key efficacy data.
| Parameter | Receptor | Cell Line | Value | Reference |
| EC50 | Human OX2R | CHO | 28 ± 4 nM | [6] |
| EC50 | Human OX1R | CHO | 2.75 µM | [1][6] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.
Signaling Pathway
Activation of the OX2R by YNT-185 initiates a canonical GPCR signaling cascade. The binding of YNT-185 to the OX2R induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This, in turn, stimulates downstream effectors, most notably leading to an increase in intracellular calcium concentration.[6] In the context of wakefulness, this signaling cascade results in the depolarization and increased firing rate of neurons in key arousal centers of the brain, such as the histaminergic neurons in the tuberomammillary nucleus (TMN).[6]
Experimental Evidence and Protocols
The mechanism of action of YNT-185 has been elucidated through a series of in vitro and in vivo experiments.
In Vitro Characterization
Objective: To determine the potency and selectivity of YNT-185 for orexin receptors.
Key Experiment: Intracellular Calcium Mobilization Assay
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R) were used.[6]
-
Assay Principle: Activation of orexin receptors leads to a Gq-mediated signaling cascade that results in the release of intracellular calcium. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
-
Protocol Outline:
-
CHO/hOX1R and CHO/hOX2R cells are seeded into 96-well plates and cultured to confluency.
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
After incubation, the cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
YNT-185 is added to the wells at varying concentrations.
-
Fluorescence is measured immediately after the addition of the compound and at regular intervals to capture the peak response.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is plotted against the concentration of YNT-185 to generate a dose-response curve.
-
The EC50 value is calculated from the dose-response curve.
-
-
Antagonist Confirmation: To confirm the interaction at the orthosteric binding site, the assay was repeated in the presence of known OX2R antagonists like suvorexant and EMPA.[6] These antagonists caused a parallel rightward shift in the dose-response curve of YNT-185, which is characteristic of competitive antagonism.[6]
Electrophysiological Characterization
Objective: To assess the effect of YNT-185 on the electrical activity of neurons known to express OX2R.
Key Experiment: Electrophysiological recordings in brain slices.
Methodology:
-
Tissue Preparation: Brain slices containing the tuberomammillary nucleus (TMN), a region with a high density of OX2R-expressing histaminergic neurons, were prepared from mice.[6]
-
Recording Technique: Whole-cell patch-clamp recordings were performed on identified histaminergic neurons.
-
Protocol Outline:
-
Brain slices are maintained in an artificial cerebrospinal fluid (aCSF) bath.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron.
-
The membrane patch is ruptured to allow for whole-cell recording of the neuron's electrical activity (membrane potential and firing rate).
-
A baseline recording of the neuron's firing rate is established.
-
YNT-185 is bath-applied to the brain slice.
-
Changes in the neuron's firing rate and membrane potential are recorded.
-
-
Results: Application of YNT-185 induced firing and depolarized histaminergic neurons in the TMN in a dose-dependent manner, an effect that was blocked by an OX2R antagonist.[6] This demonstrates that YNT-185 mimics the excitatory effects of orexin on these wake-promoting neurons.[6]
In Vivo Efficacy
Objective: To evaluate the effect of YNT-185 on wakefulness and narcolepsy-like symptoms in animal models.
Key Experiment: Sleep/wakefulness recording in mice.
Methodology:
-
Animal Models: Wild-type mice, orexin knockout (OXKO) mice, and orexin receptor-deficient (OXRDKO) mice were used.[4][5]
-
Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.
-
Drug Administration: YNT-185 was administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[1][5]
-
Protocol Outline:
-
Following a recovery period after surgery, mice are habituated to the recording chambers.
-
Baseline EEG/EMG recordings are taken to establish normal sleep/wake patterns.
-
YNT-185 or a vehicle control is administered.
-
EEG/EMG recordings are continuously monitored for several hours post-administration.
-
The sleep/wake stages (wakefulness, NREM sleep, REM sleep) are scored based on the EEG and EMG signals.
-
In narcoleptic models, the frequency and latency of cataplexy-like episodes are also quantified.
-
-
Results: Peripherally administered YNT-185 was shown to cross the blood-brain barrier and act on OX2R in the brain.[2][4] It significantly increased wakefulness in wild-type mice and suppressed cataplexy-like episodes in orexin knockout mice.[1][5] These effects were absent in orexin receptor-deficient mice, confirming the on-target action of YNT-185.[5] Importantly, no immediate rebound sleep was observed after the wake-promoting effects of YNT-185 subsided.[4][5]
Clinical Perspective
While YNT-185 itself has primarily been a research compound, its success in preclinical models has paved the way for the development of other OX2R agonists for the treatment of narcolepsy type 1.[7] Clinical trials with other selective oral OX2R agonists, such as TAK-994 and oveporexton (TAK-861), have shown promising results in improving wakefulness and reducing cataplexy in patients.[8][9] However, the development of TAK-994 was halted due to hepatic adverse events, highlighting the importance of continued safety and tolerability assessments for this class of compounds.[8]
Conclusion
YNT-185 dihydrochloride is a selective OX2R agonist that effectively mimics the wake-promoting effects of the endogenous orexin system. Its mechanism of action has been robustly characterized through a combination of in vitro, ex vivo, and in vivo studies, which have demonstrated its ability to activate OX2R, excite key arousal-promoting neurons, and ameliorate narcolepsy symptoms in animal models. The research on YNT-185 has been instrumental in validating the therapeutic potential of OX2R agonism for narcolepsy and continues to inform the development of next-generation orexin-based therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. pnas.org [pnas.org]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
- 9. Narcolepsy Type 1: Promising Results for New Treatment | Technology Networks [technologynetworks.com]
